

Preclinical Profile of Tofersen: A Deep Dive into SOD1 Mouse Model Studies

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Compound of Interest

Compound Name: Tofersen

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Introduction

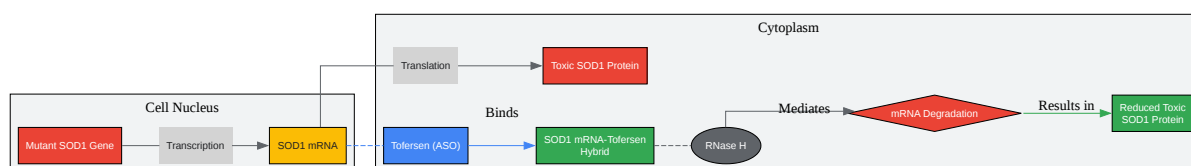
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure.[1][2] A subset of familial ALS cases, accounting for approximately 10-20%, and 1-2% of sporadic cases, are linked to mutations in the superoxide dismutase 1 (SOD1) gene.[3] These mutations are believed to confer a toxic gain-of-function to the SOD1 protein, leading to its misfolding and aggregation within motor neurons and astrocytes, which contributes to cellular damage and disease progression.[3][4]

Tofersen (also known as BIIB067) is an antisense oligonucleotide (ASO) designed as a targeted therapy for SOD1-associated ALS.[3][5] ASOs are synthetic, single-stranded nucleic acid molecules that can bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression.[1][6] This technical guide provides a comprehensive overview of the pivotal preclinical studies of **Tofersen** in SOD1 mouse models, which laid the groundwork for its clinical development.

Mechanism of Action

Tofersen is engineered to specifically bind to the mRNA transcribed from the SOD1 gene.[1][5] This binding event creates a DNA-RNA hybrid, which is a substrate for the cellular enzyme RNase H.[1][5] RNase H recognizes and cleaves the RNA strand of this hybrid, leading to the degradation of the SOD1 mRNA.[1][5] By promoting the destruction of SOD1 mRNA, **Tofersen**

effectively reduces the production of the SOD1 protein, thereby mitigating the toxic effects of its mutant form.[1][5]



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Tofersen's mechanism of action targeting SOD1 mRNA.

Experimental Protocols

The preclinical evaluation of **Tofersen** predominantly utilized transgenic rodent models that express a mutant human SOD1 gene, most commonly the SOD1G93A mouse and rat models. [6][7][8] These models recapitulate key features of human SOD1-ALS, including progressive motor neuron loss, muscle atrophy, and a shortened lifespan.[6][7]

Animal Models:

- SOD1G93A Mice: These mice carry a high copy number of the human SOD1 gene with the G93A mutation and exhibit a rapid and aggressive disease course.[6]
- SOD1G93A Rats: Similar to the mouse model, these rats overexpress the mutant human SOD1G93A protein.[4]

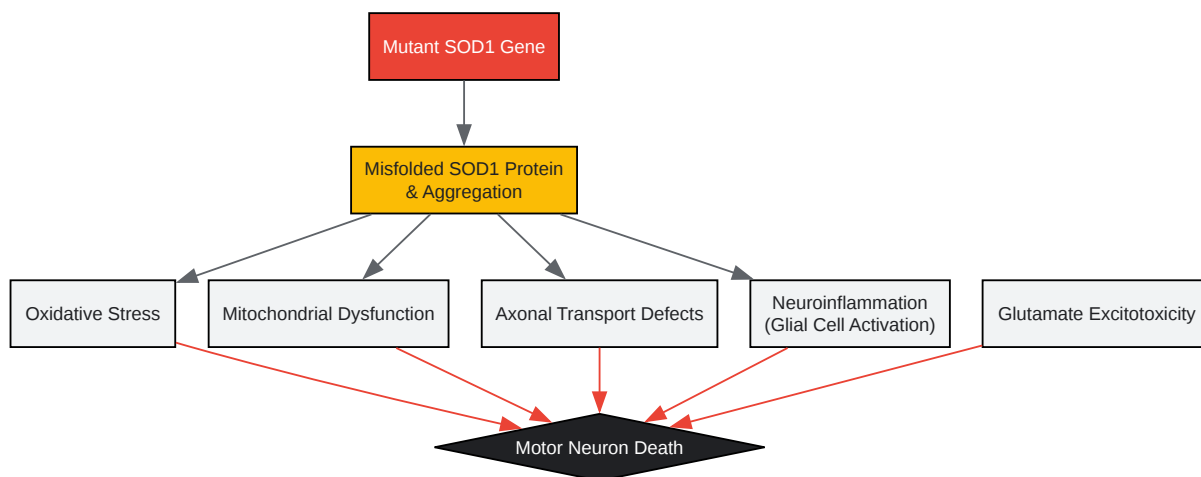
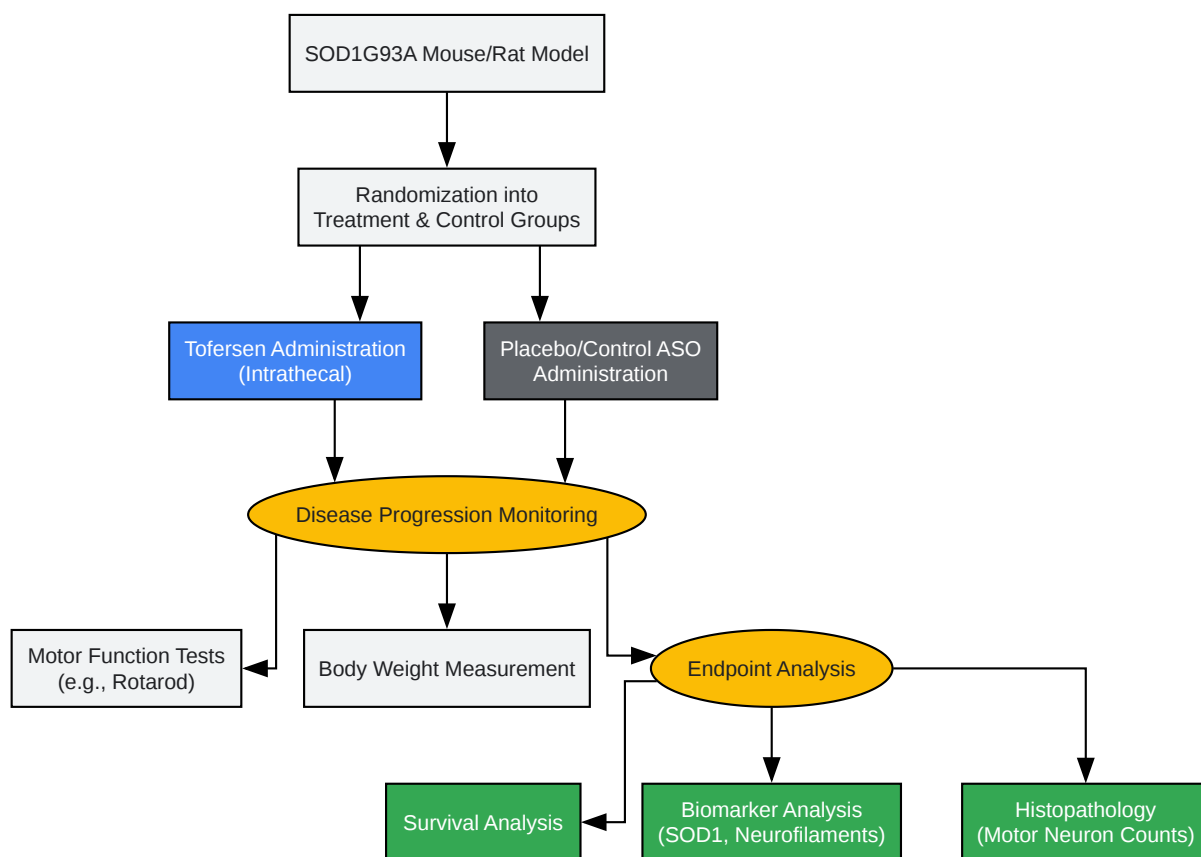
Drug Administration:

- **Tofersen** was administered directly to the central nervous system to bypass the blood-brain barrier.

- Intrathecal (IT) Injection: **Tofersen** was delivered into the cerebrospinal fluid (CSF) surrounding the spinal cord.[\[1\]](#)
- Intracerebroventricular (ICV) Injection: In some studies, **Tofersen** was injected into the cerebral ventricles.[\[6\]](#)

Outcome Measures:

- Survival: The primary endpoint was often the extension of lifespan.
- Motor Function: Assessed using tests like the rotarod to measure motor coordination and endurance.[\[9\]](#)
- Biomarkers:
 - SOD1 mRNA and Protein Levels: Measured in the brain and spinal cord tissue to confirm target engagement.
 - Neurofilament Levels: Phosphorylated neurofilament heavy chain (pNFH) and neurofilament light chain (NfL) were measured in serum and CSF as markers of axonal damage.[\[10\]](#)[\[11\]](#)
 - Compound Muscle Action Potential (CMAP): An electrophysiological measure of the health of motor neurons and neuromuscular junctions.[\[12\]](#)[\[13\]](#)



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